molecular formula C44H82O13 B12101494 beta-D-Fructofuranosyl alpha-D-glucopyranoside dihexadecanoate CAS No. 25637-97-2

beta-D-Fructofuranosyl alpha-D-glucopyranoside dihexadecanoate

Cat. No.: B12101494
CAS No.: 25637-97-2
M. Wt: 819.1 g/mol
InChI Key: ZQQZVQSBGVDDEW-LZLXXSBUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose dipalmitate (CAS 248917-86-4) is a non-ionic surfactant belonging to the class of sucrose fatty acid esters. This compound is synthesized via the transesterification of sucrose with fatty acid methyl esters, such as methyl palmitate . Sucrose esters are valued in research for their biodegradability, biocompatibility, and surfactant properties . The Hydrophilic-Lipophilic Balance (HLB) and subsequent application of a sucrose ester are heavily determined by its degree of substitution. While sucrose monoesters have high HLB values and form oil-in-water emulsions, diesters like sucrose dipalmitate exhibit lower HLB and are more lipophilic . This makes sucrose dipalmitate a compound of interest for formulating water-in-oil emulsions and as a lubricant . In pharmaceutical technology, sucrose esters like sucrose dipalmitate are investigated as excipients. Research indicates their utility spans emulsification, lubrication in solid dosage forms, and serving as drug-liberation modifiers to improve the dissolution of poorly water-soluble active ingredients . Some sucrose esters also show potential as permeation enhancers in mucosal drug delivery systems . This product, Sucrose Dipalmitate, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in a laboratory setting following appropriate safety protocols. Storage recommendations are in an inert atmosphere at 2-8°C .

Properties

CAS No.

25637-97-2

Molecular Formula

C44H82O13

Molecular Weight

819.1 g/mol

IUPAC Name

[(2R,3S,4S,5S)-3-hexadecanoyloxy-4-hydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)53-32-35-41(55-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(52)44(33-46,56-35)57-43-40(51)39(50)38(49)34(31-45)54-43/h34-35,38-43,45-46,49-52H,3-33H2,1-2H3/t34-,35-,38-,39+,40-,41-,42+,43-,44+/m1/s1

InChI Key

ZQQZVQSBGVDDEW-LZLXXSBUSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

Preparation Methods

Solvent-Free Transesterification: Industrial Scalability

The solvent-free transesterification of sucrose with methyl palmitate represents the most industrially viable method, as demonstrated in U.S. Patent US5872245A . This continuous process employs a mechanical emulsifier-reactor-separator system operating at 75–250°C under vacuum (25–100 mbar) with a stationary catalyst (e.g., Cu, Zn, or Sn). Key parameters include:

  • Molar Ratios : A 2:1 molar ratio of methyl palmitate to sucrose ensures preferential dipalmitate formation, minimizing tri- and polyesters .

  • Catalyst Efficiency : Heavy metal catalysts achieve 71% sucrose dipalmitate purity, with residual monopalmitate (6.7%) and tripalmitate (19.4%) .

  • Product Isolation : Liquid-phase separation stratifies unreacted sucrose (recycled) and methyl palmitate, enabling continuous dipalmitate extraction .

Comparative studies highlight that solvent-free methods eliminate toxic dimethylformamide (DMF) residues, reducing purification costs by 40% compared to solvent-based approaches .

Enzymatic Synthesis: Green Chemistry Applications

Lipase-catalyzed synthesis using Candida antarctica lipase B (Novozym 435) offers an eco-friendly alternative, albeit with lower volumetric productivity. Key findings from enzymatic studies include:

  • Solvent Systems : Optimal activity occurs in 2-methyl-2-butanol:dimethylsulfoxide (85:15 v/v), achieving 45 g/L sucrose palmitate in 120 h .

  • Acyl Donor Specificity : Vinyl palmitate yields 6× higher productivity (45 g/L) than methyl palmitate (7.3 g/L) due to irreversible transesterification .

  • Selectivity : The enzyme favors monoester formation (HLB 15–18), necessitating post-synthetic purification to isolate dipalmitate .

Despite its environmental benefits, enzymatic methods face challenges in scaling due to enzyme cost ($320/kg) and prolonged reaction times .

Catalytic Transesterification in Solvent Media

Early patents (e.g., GB912595A ) utilized dimethylformamide (DMF) to solubilize sucrose, enabling base-catalyzed reactions with methyl palmitate. Critical refinements include:

ParameterOptimal ConditionYield Improvement
Temperature110–140°C30% vs. 90°C
Catalyst (K₂CO₃)10 wt% of sucrose67% dipalmitate
Post-Reaction pH5–6 (acetic acid)90% purity

However, DMF’s toxicity (LD₅₀: 2.5 g/kg) and stringent residue limits (<50 ppm in food products) have driven industry shifts toward solvent-free systems .

Ultrasonic-Assisted Synthesis: Process Intensification

Ultrasonic irradiation (20–40 kHz) reduces reaction times from 8 h to 2 h by enhancing mass transfer. Key advancements include:

  • Catalyst Selection : K₂CO₃ outperforms NaH₂PO₄, achieving 88% yield at 60°C vs. 72% conventionally .

  • Ester Composition : NMR analysis confirms no isomerization or degradation, with dipalmitate constituting 65–70% of esters .

  • Energy Efficiency : Power inputs of 150 W/cm² lower energy consumption by 35% compared to thermal methods .

This method is ideal for small-batch production but requires optimization for continuous systems .

Acid Chloride Route: Laboratory-Scale Synthesis

Though less common, direct esterification with palmitoyl chloride enables rapid dipalmitate synthesis:

  • Reagent Ratios : 2.2 equivalents of palmitoyl chloride per sucrose prevent over-esterification .

  • Solvent Systems : Pyridine acts as both base and solvent, achieving 87.3% yield after 4 h at 90°C .

  • Purification : Column chromatography (silica gel, ethyl acetate:hexane) isolates dipalmitate at 95% purity .

Despite high yields, scalability is limited by pyridine’s toxicity and cost .

Comparative Analysis of Methods

Table 1: Performance Metrics of Sucrose Dipalmitate Synthesis Methods

MethodTemperature (°C)CatalystYield (%)Dipalmitate Purity (%)Scalability
Solvent-Free 75–250Cu/Zn8571Industrial
Enzymatic 50Novozym 4354522*Pilot
Solvent-Based 110–140K₂CO₃6758Obsolete
Ultrasonic 60K₂CO₃8870Laboratory
Acid Chloride 90Pyridine8795Laboratory

*Requires purification to isolate dipalmitate from mono-/tripalmitate mixtures .

Chemical Reactions Analysis

Types of Reactions

Sucrose dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sucrose Monopalmitate: Formed through partial hydrolysis or transesterification.

    Palmitic Acid: Released during hydrolysis reactions.

Scientific Research Applications

Permeation Enhancer in Buccal Delivery Systems

Recent studies have highlighted the potential of sucrose dipalmitate as a permeation enhancer for buccal drug delivery. Research demonstrated that films containing sucrose dipalmitate exhibited enhanced mucoadhesive properties and mechanical strength, making them suitable for buccal administration. The films were prepared with varying concentrations and temperatures, and their performance was evaluated using techniques such as positron annihilation lifetime spectroscopy and X-ray powder diffractometry .

Table 1: Mechanical Properties of Buccal Films Containing Sucrose Dipalmitate

ParameterValue
Tensile Strength (MPa)15.2 ± 0.5
Mucoadhesive Force (N)4.5 ± 0.3
Contact Angle (Degrees)58 ± 2

Immunomodulatory Effects

Sucrose dipalmitate has been identified as a component in emulsifiers that enhance the immunomodulatory effects of lactic acid bacteria. In vitro studies showed that sucrose dipalmitate significantly boosted the activation of plasmacytoid dendritic cells, leading to increased production of interferon-alpha when combined with Lactococcus lactis . This suggests its potential as an adjuvant in vaccine formulations.

Case Study: Use in Vaccine Development
In a controlled study, sucrose dipalmitate was incorporated into a vaccine formulation targeting viral infections. The results indicated a marked increase in immune response compared to the control group, demonstrating its efficacy as an immunological enhancer .

Emulsifier in Food Products

Sucrose dipalmitate serves as an emulsifier in food products, improving texture and stability. Its ability to create stable emulsions makes it valuable in products such as dressings and sauces. It functions by reducing surface tension between oil and water phases, thereby enhancing the overall quality of food items.

Table 2: Functional Properties of Sucrose Dipalmitate in Food Emulsions

PropertyValue
Emulsion Stability (Days)30+
Viscosity (cP)1500 ± 100
Oil-Water Ratio70:30

Skin Conditioning Agent

Sucrose dipalmitate is utilized in cosmetic formulations for its skin-conditioning properties. It acts as an emollient, providing moisture and enhancing skin feel without leaving a greasy residue.

Safety Assessment
A comprehensive safety assessment concluded that sucrose dipalmitate is safe for use in cosmetics at concentrations typically employed in formulations .

Case Study: Moisturizing Cream Formulation
In a clinical trial involving a moisturizing cream containing sucrose dipalmitate, participants reported significant improvements in skin hydration levels after four weeks of use compared to a placebo group .

Comparison with Similar Compounds

Sucrose Monoesters vs. Dipalmitate

Sucrose monoesters (e.g., sucrose monopalmitate) exhibit higher surfactant activity due to their balanced hydrophilic-lipophilic properties. In contrast, sucrose dipalmitate’s reduced hydrophilicity limits its emulsifying efficiency but improves stability in lipid-rich environments. For example, in fruit preservation, sucrose monopalmitate (2% solution) reduced banana spoilage by 4.7% compared to 3.4% with sucrose dipalmitate .

Table 1: Functional Comparison of Sucrose Esters in Fruit Preservation

Compound Esterification Degree Spoilage Reduction (%)
Sucrose monopalmitate Monoester 4.7
Sucrose dipalmitate Diester 3.4
Sucrose distearate Diester 5.8

Trehalose Diesters vs. Sucrose Dipalmitate

Trehalose 6,6'-diesters (e.g., trehalose dimycolate) enhance nonspecific immunity in mice, whereas sucrose dipalmitate lacks such activity due to structural differences in the sugar backbone. The fructose moiety in sucrose disrupts interactions with immune receptors, rendering it inactive .

3-MCPD Dipalmitate vs. Free 3-MCPD

3-MCPD dipalmitate, a process contaminant in refined oils, shows delayed absorption kinetics compared to free 3-MCPD. In rats, its Tmax (time to peak plasma concentration) is 3 hours versus 22 minutes for free 3-MCPD. Despite 86% bioavailability, its nephrotoxicity is milder due to slower release of the toxic 3-MCPD moiety .

Table 2: Pharmacokinetic Comparison of 3-MCPD and Its Dipalmitate

Parameter Free 3-MCPD 3-MCPD Dipalmitate
Tmax (h) 0.37 3.0
Cmax (µg/mL) 0.95 4.85
Bioavailability (%) 100 86

Stability and Bioactivity

Kojic Acid Dipalmitate vs. Sucrose Dipalmitate

Kojic acid dipalmitate, a skin-whitening agent, acts as a prodrug hydrolyzed by skin esterases to release kojic acid. In contrast, sucrose dipalmitate lacks enzymatic hydrolysis pathways in human tissues, limiting its bioactivity to surfactant roles. Stability studies show kojic acid dipalmitate resists oxidative degradation better than free kojic acid under H2O2 stress .

Zeaxanthin Dipalmitate vs. Sucrose Dipalmitate

Zeaxanthin dipalmitate, a carotenoid ester from goji berries, demonstrates hepatoprotective and antioxidant properties, reducing hepatic fibrosis by 65% in rats at 25 mg/kg . Sucrose dipalmitate lacks such bioactive effects, highlighting the critical role of the core molecule (carotenoid vs. sucrose) in determining functionality .

Toxicity Profiles

3-MCPD Dipalmitate vs. 2-MCPD Dipalmitate

3-MCPD dipalmitate induces nephrotoxicity via RIPK1/MLKL-mediated necroptosis, while 2-MCPD dipalmitate shows distinct proteomic toxicity patterns. Benchmark doses (BMD10) for severe renal damage in male rats are 41.1 mg/kg/day for 3-MCPD dipalmitate versus undetermined for 2-MCPD dipalmitate .

Table 3: Toxicity Benchmarks for 3-MCPD Dipalmitate

Endpoint BMD10 (mg/kg/day) BMDL10 (mg/kg/day)
Renal Damage (Male) 41.1 17.4
Testicular Damage 64.4 44.3

Q & A

Q. What are the standard methods for synthesizing and characterizing sucrose dipalmitate in academic laboratories?

Sucrose dipalmitate is synthesized via esterification, where palmitic acid reacts with sucrose under controlled conditions (e.g., using catalysts like lipases or acid anhydrides). Characterization typically involves nuclear magnetic resonance (NMR) to confirm ester bond formation, high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight verification. Researchers must document reaction parameters (temperature, solvent, molar ratios) and purity thresholds (>95% by HPLC) to ensure reproducibility .

Q. How can researchers validate the identity and purity of sucrose dipalmitate in novel formulations?

Identity validation requires comparing spectral data (e.g., 1^1H NMR, 13^{13}C NMR) with reference standards. Purity is assessed via HPLC with UV detection (e.g., at 210 nm) or evaporative light scattering detectors (ELSD). For novel formulations, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can analyze crystallinity, while gas chromatography (GC) detects residual solvents. Researchers should cross-reference with established databases (e.g., PubChem, CAS 223580-51-6) .

Q. What safety and toxicity profiles are established for sucrose dipalmitate in dermal applications?

Safety assessments indicate low irritation potential: studies report mild or no irritation in animal models at concentrations ≤15%, and human repeat insult patch tests (HRIPT) show non-sensitizing properties. However, sucrose esters may enhance skin penetration of co-formulated ingredients, necessitating careful toxicological profiling of combined components. Researchers should adhere to OECD guidelines for dermal toxicity testing and document formulation synergies .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on the physicochemical stability of sucrose dipalmitate under varying environmental conditions?

Contradictions often arise from differences in experimental design (e.g., humidity, temperature, or light exposure). To reconcile discrepancies:

  • Conduct accelerated stability studies (e.g., ICH Q1A guidelines) with controlled variables.
  • Use multivariate analysis (e.g., factorial design) to isolate degradation pathways (hydrolysis, oxidation).
  • Compare results with peer-reviewed datasets, ensuring methodology transparency (e.g., solvent systems, analytical intervals) .

Q. What computational modeling approaches are effective for predicting the emulsification behavior of sucrose dipalmitate in lipid-based systems?

Molecular dynamics (MD) simulations can model surfactant behavior at oil-water interfaces, while quantitative structure-property relationship (QSPR) models correlate ester chain length with critical micelle concentration (CMC). Researchers should validate predictions with experimental CMC measurements (e.g., tensiometry) and small-angle X-ray scattering (SAXS) for micelle morphology .

Q. How should researchers design experiments to investigate the enzymatic hydrolysis of sucrose dipalmitate by lipases in bioremediation contexts?

  • Use immobilized lipases (e.g., Candida antarctica Lipase B) to assess hydrolysis kinetics under varying pH and temperature.
  • Monitor reaction progress via thin-layer chromatography (TLC) or real-time Fourier-transform infrared spectroscopy (FTIR).
  • Include controls with non-esterified sucrose to distinguish enzyme specificity. Data interpretation must account for enzyme-substrate binding affinities (e.g., Michaelis-Menten kinetics) .

Q. What strategies mitigate batch-to-batch variability in sucrose dipalmitate synthesis for reproducible pharmacological studies?

  • Standardize raw materials (e.g., sucrose source, fatty acid purity) and reaction conditions (e.g., inert atmosphere, moisture control).
  • Implement quality-by-design (QbD) principles, using design of experiments (DoE) to optimize critical process parameters.
  • Characterize each batch with orthogonal analytical methods (e.g., NMR + HPLC) and archive samples for long-term stability testing .

Methodological Guidance

Q. How can researchers structure a manuscript to highlight the novelty of sucrose dipalmitate applications while addressing methodological limitations?

  • Introduction : Frame the research gap (e.g., "Limited data exist on sucrose dipalmitate’s role in transdermal drug delivery").
  • Results : Use tables to compare emulsification efficiency with commercial surfactants (e.g., Tween 80).
  • Discussion : Acknowledge limitations (e.g., "In vitro models may not fully replicate in vivo absorption") and propose validation steps (e.g., ex vivo skin permeation assays) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in sucrose dipalmitate toxicity studies?

  • Apply nonlinear regression models (e.g., log-logistic) to calculate EC50 values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize biological significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.